Dimethyl 5-hydroxyisophthalate

Description

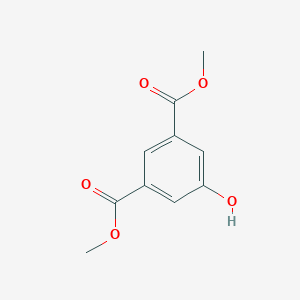

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSDTCPDBPRFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065329 | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-02-7 | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 5-Hydroxyisophthalate from 5-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 5-hydroxyisophthalate from 5-hydroxyisophthalic acid. It includes a detailed experimental protocol, quantitative data, and a discussion of the compound's relevance in drug development, particularly concerning its interaction with the Protein Kinase C (PKC) signaling pathway.

Introduction

Dimethyl 5-hydroxyisophthalate is a valuable chemical intermediate used in the synthesis of various organic molecules, including polymers and pharmacologically active compounds.[1] Its structure, featuring a phenolic hydroxyl group and two methyl ester functionalities on an aromatic ring, makes it a versatile building block for creating more complex molecules. This guide focuses on the efficient synthesis of dimethyl 5-hydroxyisophthalate via the Fischer esterification of 5-hydroxyisophthalic acid.

Synthetic Protocol: Fischer Esterification

The synthesis of dimethyl 5-hydroxyisophthalate from 5-hydroxyisophthalic acid is effectively achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the dicarboxylic acid with an excess of methanol.

Reaction Scheme

Caption: Fischer Esterification of 5-Hydroxyisophthalic Acid.

Experimental Protocol

This protocol is adapted from a reliable synthetic methodology for the esterification of aromatic carboxylic acids.

Materials:

-

5-Hydroxyisophthalic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxyisophthalic acid in an excess of anhydrous methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux temperature and maintain stirring for approximately 4 hours.[1]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the hot reaction solution into a beaker containing ice water. This will cause the product to precipitate.[1]

-

Collect the white solid product by vacuum filtration.

-

Wash the collected solid multiple times with deionized water until the washings are neutral to remove any residual acid.[1]

-

Dry the purified dimethyl 5-hydroxyisophthalate in a vacuum oven at 60 °C overnight.[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 5-Hydroxyisophthalic Acid

| Property | Value |

| Molecular Formula | C₈H₆O₅ |

| Molecular Weight | 182.13 g/mol |

| Appearance | White powder |

| CAS Number | 618-83-7 |

Table 2: Properties and Characterization of Dimethyl 5-hydroxyisophthalate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Appearance | Off-white crystal powder | [1] |

| Melting Point | 164-166 °C | [1] |

| GC Purity | >99% | [1] |

| Yield | 98.2% | [1] |

| ¹H NMR (CDCl₃ + DMSO-d₆, TMS) | 3.68 (s, 6H, OCH₃), 7.45 (s, 2H, Ar-H), 7.89 (s, 1H, Ar-H), 9.35 (broad peak, 1H, OH) | [1] |

| ¹³C NMR (CDCl₃ + DMSO-d₆, TMS) | 51.92 (OCH₃), 120.50 (C4, C6), 121.10 (C2), 131.15 (C1, C3), 157.36 (C5), 165.85 (COOR) | [1] |

| GC-MS (acetone) | m/z 210 (M⁺) | [1] |

| CAS Number | 13036-02-7 | [1] |

Relevance in Drug Development: Targeting the Protein Kinase C Pathway

Derivatives of isophthalic acid have emerged as promising scaffolds in drug discovery. Specifically, certain dialkyl 5-(hydroxymethyl)isophthalate derivatives have been identified as potential ligands for the C1 domain of Protein Kinase C (PKC).[2] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in numerous diseases, most notably cancer.

The ability of isophthalate (B1238265) derivatives to interact with the C1 domain, which normally binds the second messenger diacylglycerol (DAG) or tumor-promoting phorbol (B1677699) esters, suggests they can act as modulators of PKC activity.[2] These compounds have been shown to either induce PKC-dependent ERK phosphorylation or inhibit phorbol-induced ERK phosphorylation, highlighting their potential as therapeutic agents.[2]

Simplified PKC Signaling Pathway

The following diagram illustrates a simplified representation of the PKC signaling pathway and the potential point of intervention for isophthalic acid derivatives.

Caption: Simplified PKC signaling pathway and isophthalate interaction.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: Workflow for Dimethyl 5-hydroxyisophthalate Synthesis.

Conclusion

The synthesis of dimethyl 5-hydroxyisophthalate from 5-hydroxyisophthalic acid via Fischer esterification is a high-yielding and straightforward procedure. The resulting product is a versatile intermediate with significant potential in materials science and drug discovery. The demonstrated interaction of related isophthalate derivatives with the PKC signaling pathway opens avenues for the development of novel therapeutic agents targeting diseases characterized by aberrant cell signaling. This guide provides the necessary technical information for researchers and scientists to synthesize and further investigate the applications of this important compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 5-hydroxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-hydroxyisophthalate is a valuable aromatic ester that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and advanced materials. Its physicochemical properties are fundamental to its reactivity, solubility, and overall utility in these applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Dimethyl 5-hydroxyisophthalate, detailed experimental protocols for their determination, and a visualization of its role in synthetic pathways.

Core Physicochemical Properties

The key physicochemical properties of Dimethyl 5-hydroxyisophthalate are summarized in the table below. These values are crucial for predicting its behavior in different solvent systems, its potential for biological activity, and for the design of synthetic routes.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀O₅ | - |

| Molecular Weight | 210.18 g/mol | - |

| CAS Number | 13036-02-7 | - |

| Appearance | Off-white to white crystalline powder | [1] |

| Melting Point | 162-167 °C | [1][2][3][4] |

| Boiling Point | 360.6 ± 22.0 °C | Predicted[1] |

| Water Solubility | 4018 mg/L at 25 °C | Estimated[5] |

| pKa | 8.33 ± 0.10 | Predicted[1] |

| LogP | 1.88 / 2.570 | Experimental / Estimated[1][6] |

| Solubility Profile | Soluble in water; Slightly soluble in DMSO and Methanol (B129727) | [1][3][7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of Dimethyl 5-hydroxyisophthalate.

Synthesis of Dimethyl 5-hydroxyisophthalate

A common method for the synthesis of Dimethyl 5-hydroxyisophthalate involves the esterification of 5-hydroxyisophthalic acid.[1]

Materials:

-

5-hydroxyisophthalic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxyisophthalic acid and an excess of methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool slightly and then carefully pour the hot solution into a beaker of ice water.

-

A white solid product, Dimethyl 5-hydroxyisophthalate, will precipitate.

-

Collect the solid by filtration.

-

Wash the collected solid with deionized water until the washings are neutral to remove any residual acid.

-

Dry the product under vacuum to obtain the purified Dimethyl 5-hydroxyisophthalate.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.

Materials:

-

Dimethyl 5-hydroxyisophthalate

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of Dimethyl 5-hydroxyisophthalate of a known concentration in either water-saturated n-octanol or n-octanol-saturated water, depending on its greater solubility.

-

Add equal volumes of the water-saturated n-octanol and n-octanol-saturated water to a separatory funnel.

-

Add a known amount of the Dimethyl 5-hydroxyisophthalate stock solution to the separatory funnel. The final concentration should be such that it can be accurately measured in both phases.

-

Shake the funnel vigorously for a set period (e.g., 10-15 minutes) to allow for the partitioning of the solute between the two phases.

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

Carefully separate the aqueous and n-octanol layers.

-

Determine the concentration of Dimethyl 5-hydroxyisophthalate in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Due to the phenolic hydroxyl group, Dimethyl 5-hydroxyisophthalate is weakly acidic. Its pKa can be determined by potentiometric titration.

Materials:

-

Dimethyl 5-hydroxyisophthalate

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water (carbonate-free)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of Dimethyl 5-hydroxyisophthalate and dissolve it in a known volume of deionized water. A co-solvent like methanol or ethanol (B145695) may be used if the solubility in water is insufficient for accurate measurement, though this will yield an apparent pKa.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the midpoint of the steep part of the titration curve or by calculating the first derivative of the curve.

Synthetic Pathways and Workflows

Dimethyl 5-hydroxyisophthalate is a versatile building block. The following diagrams, generated using the DOT language, illustrate its synthesis and a key application in the development of more complex molecules.

Caption: Synthesis of Dimethyl 5-hydroxyisophthalate via Fischer esterification.

Dimethyl 5-hydroxyisophthalate is a precursor in the synthesis of intermediates for non-ionic, low-osmolality radiographic contrast agents. Its hydroxyl group provides a reactive site for further functionalization.

Caption: Workflow for the use of Dimethyl 5-hydroxyisophthalate in synthesis.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Dimethyl 5-hydroxyisophthalate, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for its analysis. The visualization of its synthetic utility highlights its importance as a versatile chemical intermediate. For professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for the successful design and execution of their work.

References

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

Dimethyl 5-hydroxyisophthalate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 5-hydroxyisophthalate, a versatile chemical intermediate with applications in medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and notable applications, with a focus on its role as a building block in the development of novel therapeutic agents.

Core Chemical Identifiers and Properties

Dimethyl 5-hydroxyisophthalate is a substituted aromatic dicarboxylic acid ester. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13036-02-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molecular Weight | 210.18 g/mol | [1][2] |

| IUPAC Name | dimethyl 5-hydroxybenzene-1,3-dicarboxylate | [2] |

| Synonyms | Dimethyl 5-hydroxybenzene-1,3-dicarboxylate, 5-Hydroxyisophthalic acid dimethyl ester | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 162-164 °C | [1] |

| Boiling Point | 360.6 ± 22.0 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO and Methanol (slightly) | [1] |

| Purity | Typically ≥98% | [2] |

Applications in Drug Discovery and Development

Dimethyl 5-hydroxyisophthalate serves as a valuable scaffold and intermediate in the synthesis of various molecules with biological and diagnostic applications.

Intermediate for Radiographic Contrast Agents

This compound is a key precursor in the synthesis of N,N'-Bis(2,3-dihydroxypropyl)-5-[(N-(2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide, a molecule related to Ioversol. Ioversol is a nonionic, low-osmolality radiographic contrast agent used to enhance the visibility of internal structures in medical imaging.

Scaffold for Antimicrobial Agents

Recent research has demonstrated the use of Dimethyl 5-hydroxyisophthalate as a foundational structure for the development of novel antimicrobial agents. Specifically, it has been used to synthesize a series of thiophene-bearing esters that have shown promising antimicrobial and anticandidal activities. This highlights its potential as a scaffold for generating new classes of antibiotics.

Experimental Protocols

Synthesis of Dimethyl 5-hydroxyisophthalate

A common laboratory-scale synthesis of Dimethyl 5-hydroxyisophthalate involves the esterification of 5-hydroxyisophthalic acid.

Materials:

-

5-hydroxyisophthalic acid

-

Methanol

-

Concentrated sulfuric acid

-

Ice water

-

Deionized water

Procedure:

-

In a round-bottom flask, suspend 5-hydroxyisophthalic acid in methanol.

-

Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

After the reaction is complete, carefully pour the hot solution into ice water to precipitate the product.

-

Collect the white solid by filtration.

-

Wash the solid with deionized water until the washings are neutral.

-

Dry the product under vacuum to yield Dimethyl 5-hydroxyisophthalate.

Synthesis of Thiophene-Bearing Antimicrobial Esters

The following is a general procedure for the synthesis of thiophene-derived esters from Dimethyl 5-hydroxyisophthalate, which have been investigated for their antimicrobial properties.[5]

Materials:

-

Dimethyl 5-hydroxyisophthalate

-

Thiophene-2-carbonyl chloride

-

Tetrahydrofuran (THF)

-

Cold water

Procedure:

-

Dissolve Dimethyl 5-hydroxyisophthalate and triethylamine in THF in a reaction flask.

-

Cool the solution to 0°C in an ice bath.

-

Add thiophene-2-carbonyl chloride dropwise to the cooled solution with continuous stirring.

-

Allow the reaction to proceed for 24 hours.

-

Remove the excess solvent by evaporation under reduced pressure.

-

Pour the resulting residue into cold water to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic utility of Dimethyl 5-hydroxyisophthalate.

Caption: Synthesis of Dimethyl 5-hydroxyisophthalate.

Caption: Derivatization for antimicrobial activity.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl 5-hydroxyisophthalate 98 13036-02-7 [sigmaaldrich.com]

- 5. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » NEW THIOPHENE BEARING DIMETHYL-5-HYDROXY ISOPHTALATE ESTERS AND THEIR ANTIMICROBIAL ACTIVITIES [dergipark.org.tr]

Navigating the Solubility Landscape of Dimethyl 5-hydroxyisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-hydroxyisophthalate is a valuable building block in the synthesis of various compounds, including pharmaceuticals and advanced materials. Understanding its solubility in common organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of dimethyl 5-hydroxyisophthalate, addresses the current gap in publicly available quantitative data, and offers a detailed experimental protocol for researchers to determine its solubility in their own laboratories.

Introduction

Dimethyl 5-hydroxyisophthalate (DMHIP), with the chemical formula C₁₀H₁₀O₅, is a diester derivative of 5-hydroxyisophthalic acid. Its structure, featuring both polar (hydroxyl and ester groups) and non-polar (benzene ring) moieties, results in a nuanced solubility profile across a range of organic solvents. The efficiency of synthetic routes and the purity of the final products often hinge on the judicious selection of solvents for reactions and crystallizations. This guide aims to consolidate the available information on DMHIP's solubility and provide a practical framework for its experimental determination.

Solubility of Dimethyl 5-hydroxyisophthalate: Current State of Knowledge

Despite its utility, a comprehensive, publicly available dataset of quantitative solubility values for dimethyl 5-hydroxyisophthalate in common organic solvents is notably absent from the scientific literature and chemical databases. However, qualitative descriptions and information gleaned from synthetic procedures provide valuable insights into its solubility behavior.

Qualitative Solubility Summary

Based on various sources, the following qualitative solubility information has been compiled:

| Solvent Category | Solvent Examples | Qualitative Solubility |

| Protic Solvents | Water, Methanol, Ethanol | Repeatedly cited as "soluble in water".[1] Described as "slightly" soluble in Methanol.[2] Purification procedures often involve methanol, suggesting increased solubility at higher temperatures. |

| Aprotic Polar | DMSO, DMF, THF, Acetone | Described as "slightly" soluble in Dimethyl Sulfoxide (DMSO).[2] Synthesis involving THF suggests solubility in this solvent, particularly in the presence of water.[3] General organic chemistry principles suggest it would exhibit some solubility in DMF and Acetone. |

| Aprotic Non-Polar | Dichloromethane (B109758), Chloroform, Ethyl Acetate (B1210297), Toluene (B28343), Hexane (B92381) | Purification via column chromatography often employs mixtures of ethyl acetate and n-hexane, or dichloromethane and methanol, indicating some solubility in these solvents.[4] It is expected to have low solubility in non-polar solvents like hexane and toluene at room temperature. |

Experimental Protocol for Determining Solubility

Given the lack of quantitative data, researchers will likely need to determine the solubility of dimethyl 5-hydroxyisophthalate in their solvents of interest. The following is a standard and reliable method for determining the equilibrium solubility of a solid compound.

Materials and Equipment

-

Dimethyl 5-hydroxyisophthalate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Constant temperature incubator shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of dimethyl 5-hydroxyisophthalate to a vial containing a known volume of the selected solvent (e.g., 2 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or on a stirrer in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of dimethyl 5-hydroxyisophthalate of known concentrations.

-

Determine the concentration of dimethyl 5-hydroxyisophthalate in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing Experimental and Logical Workflows

To aid researchers, the following diagrams created using the DOT language visualize the experimental workflow for solubility determination and a logical approach to solvent selection for purification.

Conclusion

References

Spectroscopic Profile of Dimethyl 5-hydroxyisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 5-hydroxyisophthalate (CAS No. 13036-02-7), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification and characterization in various research and development applications.

Spectroscopic Data

The spectroscopic data for Dimethyl 5-hydroxyisophthalate is summarized below, providing key identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.35 | Broad Peak | 1H | -OH |

| 7.89 | s | 1H | Ar-H |

| 7.45 | s | 2H | Ar-H |

| 3.68 | s | 6H | -OCH₃ |

¹³C NMR Spectrum

The carbon-13 NMR spectrum shows distinct peaks for each carbon environment within the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 165.85 | COOR |

| 157.36 | C5 |

| 131.15 | C1, C3 |

| 121.10 | C2 |

| 120.50 | C4, C6 |

| 51.92 | -OCH₃ |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of Dimethyl 5-hydroxyisophthalate.[1]

| m/z | Ion |

| 210 | [M]⁺ |

Experimental Protocols

While specific instrumental parameters were not detailed in the available literature, the following provides a general methodology for obtaining the spectroscopic data presented.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were obtained using a solution of Dimethyl 5-hydroxyisophthalate in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[1]

Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with acetone (B3395972) as the solvent.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like Dimethyl 5-hydroxyisophthalate.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Dimethyl 5-hydroxyisophthalate: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-hydroxyisophthalate is a chemical compound of interest in organic synthesis, serving as a versatile intermediate for more complex molecules, including those with applications in materials science and pharmaceuticals. This guide provides a comprehensive overview of its synthesis, purification, and physicochemical properties. Although a definitive crystal structure for Dimethyl 5-hydroxyisophthalate is not publicly available, this paper presents an analysis of a closely related structure, Dimethyl 5-iodoisophthalate, to infer its likely solid-state conformation and packing arrangement. Furthermore, this document discusses the broader biological context of phthalates, including their known interactions with cellular signaling pathways, to offer a complete picture for researchers in drug development.

Introduction

Dimethyl 5-hydroxyisophthalate, with the chemical formula C₁₀H₁₀O₅, is an aromatic ester derived from 5-hydroxyisophthalic acid.[1][2][3] Its structure features a benzene (B151609) ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a hydroxyl group at position 5. This arrangement of functional groups makes it a valuable building block in the synthesis of various organic molecules.[4][5][6][7] Notably, it is a precursor in the synthesis of certain contrast agents used in medical imaging.[6][7] Understanding its chemical synthesis, purification, and solid-state properties is crucial for its effective utilization in research and development.

Synthesis and Purification

Synthesis of Dimethyl 5-hydroxyisophthalate

A common and efficient method for the synthesis of Dimethyl 5-hydroxyisophthalate involves the esterification of 5-hydroxyisophthalic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid.[6]

Experimental Protocol: Esterification of 5-hydroxyisophthalic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxyisophthalic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the white solid precipitate by filtration.

-

Washing: Wash the collected solid with deionized water until the washings are neutral to remove any remaining acid.

-

Drying: Dry the purified product under vacuum.[6]

Purification by Crystallization

Crystallization is a critical step to obtain high-purity Dimethyl 5-hydroxyisophthalate. The choice of solvent is crucial for effective purification. For isophthalic acid and its derivatives, various solvents and techniques can be employed.[8][9][10]

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on solubility tests, select a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone-water mixtures) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]

-

Dissolution: Dissolve the crude Dimethyl 5-hydroxyisophthalate in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical Properties

A summary of the key physicochemical properties of Dimethyl 5-hydroxyisophthalate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2][3] |

| Molecular Weight | 210.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 163-167 °C | |

| Solubility | Soluble in methanol, ethanol; insoluble in water. | [11] |

Crystal Structure Analysis (Analog-Based)

As of the latest literature survey, a single-crystal X-ray diffraction structure of Dimethyl 5-hydroxyisophthalate has not been reported. However, the crystal structure of a closely related analog, Dimethyl 5-iodoisophthalate (C₁₀H₉IO₄), provides valuable insights into the likely molecular conformation and packing in the solid state.[12]

The study of Dimethyl 5-iodoisophthalate reveals that the molecule adopts a twisted conformation where the methyl carboxylate groups are tilted with respect to the plane of the benzene ring.[12] This twisting is a common feature in substituted benzene rings to alleviate steric strain. The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and, in the case of the iodo-derivative, halogen bonding (I···O interactions).[12]

Based on this analog, it can be reasonably inferred that Dimethyl 5-hydroxyisophthalate would also exhibit a non-planar conformation. The presence of the hydroxyl group would introduce the possibility of strong O-H···O hydrogen bonding, which would likely dominate the crystal packing, potentially leading to the formation of supramolecular assemblies like chains or sheets.

Table of Crystallographic Data for Dimethyl 5-iodoisophthalate [12]

| Parameter | Value |

| Chemical Formula | C₁₀H₉IO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.9953 (4) |

| b (Å) | 13.0118 (3) |

| c (Å) | 6.2239 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Biological Context and Signaling Pathways

While specific studies on the biological activity and signaling pathway interactions of Dimethyl 5-hydroxyisophthalate are limited, the broader class of compounds to which it belongs, phthalates, has been extensively studied for its effects on biological systems. Phthalates are recognized as endocrine-disrupting chemicals and have been shown to interact with various cellular signaling pathways.[13][14][15][16][17]

Exposure to certain phthalates has been linked to the modulation of key signaling pathways, including:

-

Nuclear Factor-κB (NF-κB) Signaling: This pathway is a central regulator of inflammation, and some phthalates have been shown to activate it, leading to a pro-inflammatory response.[13][15][17]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates can act as ligands for these nuclear receptors, which play crucial roles in lipid metabolism and inflammation.

-

Estrogen and Wnt/β-Catenin Signaling: Some studies have indicated that exposure to phthalate (B1215562) mixtures can enhance estrogen and Wnt/β-catenin signaling, which are critical in cell proliferation and development.[14]

-

Oxidative Stress Pathways: Phthalates have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of related signaling pathways like Nrf2.[13][15][16]

The potential for Dimethyl 5-hydroxyisophthalate to interact with these or other signaling pathways would depend on its specific molecular structure and ability to bind to cellular receptors or enzymes. Further research is warranted to elucidate the specific biological activities of this compound.

Below is a generalized representation of a signaling pathway potentially affected by phthalates.

Caption: Generalized Phthalate-Induced Signaling Pathway.

Conclusion

Dimethyl 5-hydroxyisophthalate is a valuable synthetic intermediate with well-established synthesis protocols. While its specific crystal structure remains to be determined, analysis of closely related compounds provides a strong basis for predicting its molecular conformation and solid-state packing. For researchers in drug development, it is important to consider the broader context of phthalate biology, including their potential to interact with key cellular signaling pathways. Further investigation into the specific biological activities of Dimethyl 5-hydroxyisophthalate is a promising area for future research.

References

- 1. Dimethyl 5-Hydroxyisophthalate | CymitQuimica [cymitquimica.com]

- 2. Dimethyl 5-hydroxyisophthalate, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. dimethyl 5-hydroxyisophthalate, 13036-02-7 [thegoodscentscompany.com]

- 5. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Dimethyl 5-hydroxyisophthalate | 13036-02-7 [chemicalbook.com]

- 7. Dimethyl 5-hydroxyisophthalate, 98% | CymitQuimica [cymitquimica.com]

- 8. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]

- 9. US4350828A - Crystallization of isophthalic acid - Google Patents [patents.google.com]

- 10. iscientific.org [iscientific.org]

- 11. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]

- 12. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT sign… [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl 5-hydroxyisophthalate and its Derived Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of polymers synthesized using Dimethyl 5-hydroxyisophthalate. Due to a lack of specific publicly available data on the thermal decomposition of the Dimethyl 5-hydroxyisophthalate monomer itself, this document focuses on the thermal properties of resulting high-performance polymers, such as polyesters and polyamides. The thermal behavior of these polymers offers critical insights into the suitability of Dimethyl 5-hydroxyisophthalate as a building block in materials designed for applications requiring high thermal resistance.

Introduction to Dimethyl 5-hydroxyisophthalate

Dimethyl 5-hydroxyisophthalate is a versatile organic compound primarily utilized as a monomer in the synthesis of various polymers, including polyesters and polyamides.[1] Its chemical structure, featuring two methoxy (B1213986) groups and a hydroxyl group on a benzene (B151609) ring, allows for multiple reaction pathways, making it a valuable intermediate in organic synthesis.[1] Polymers derived from this monomer are often noted for their high-performance characteristics, including excellent thermal stability.[2][3]

Chemical Structure:

Thermal Analysis of Polymers Derived from Dimethyl 5-hydroxyisophthalate

The thermal stability of polymers is a critical factor in determining their application range, especially in fields requiring resistance to high temperatures. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating these properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key information about the decomposition temperatures and the amount of residual material after degradation.

General TGA Data for Aromatic Polyesters and Polyamides:

While specific TGA data for polymers derived solely from Dimethyl 5-hydroxyisophthalate is not extensively detailed in the available literature, data for structurally similar aromatic polyesters and polyamides provide a predictive framework.

| Polymer Type | 10% Weight Loss Temperature (T10) (°C) | 50% Weight Loss Temperature (T50) (°C) | Char Yield at 600°C (%) |

| Aromatic Polyester (B1180765) (Schiff-base containing) | > 270 | > 400 | ~41.4 |

| Aromatic Polyamide (Chiral diacid-based) | up to 355 (5% weight loss) | - | - |

Data inferred from studies on similar polymer structures.[4][5]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

For a polyester synthesized with a Schiff-base unit, the glass transition temperature was recorded at approximately 170°C, indicating a thermally stable material.[5]

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for analyzing the thermal stability of a polymer is as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a clean sample pan (e.g., platinum or alumina).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. From this curve, key parameters such as the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for determining the thermal transitions of a polymer includes:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell.

-

Heating and Cooling Program:

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the glass transition temperature (Tg) and melting point (Tm) of the material under controlled conditions.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Visualization of Experimental Workflow and Decomposition Concepts

General Experimental Workflow for Polymer Thermal Analysis

Caption: Workflow for Thermal Characterization.

Conceptual Decomposition Pathway for Polyesters

Caption: Polyester Thermal Decomposition.

Conclusion

Dimethyl 5-hydroxyisophthalate serves as a crucial building block for high-performance polymers with significant thermal stability. While direct and detailed thermal decomposition data for the monomer is scarce, the analysis of its derived polyesters and polyamides consistently demonstrates their robustness at elevated temperatures. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers and professionals working with these materials, enabling them to effectively characterize and predict the thermal behavior of novel polymers based on Dimethyl 5-hydroxyisophthalate for advanced applications. Further research into the specific decomposition pathways of polymers derived from this monomer would be beneficial for a more complete understanding of their structure-property relationships.

References

The Potential of Dimethyl 5-hydroxyisophthalate in the Development of Novel Polymers for Advanced Drug Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for innovative polymeric materials is a cornerstone of advancement in drug delivery and biomedical applications. These materials offer the potential for more effective, targeted, and patient-friendly therapeutic solutions. A promising but not yet fully explored monomer, Dimethyl 5-hydroxyisophthalate (DMHIP), presents a unique chemical architecture for the synthesis of novel polyesters, polyamides, and dendrimers. Its trifunctionality, arising from two ester groups and a hydroxyl group, allows for the creation of polymers with tailored properties such as tunable degradation rates, enhanced drug loading capacity, and specific biological interactions. This technical guide provides a comprehensive overview of DMHIP as a monomer, focusing on the synthesis of novel polymers, their characterization, and their potential applications in the pharmaceutical sciences.

Properties of Dimethyl 5-hydroxyisophthalate (DMHIP)

DMHIP is a commercially available aromatic compound with the following key properties:

| Property | Value |

| Chemical Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Melting Point | 162-164 °C |

| CAS Number | 13036-02-7 |

| Appearance | Off-white crystalline powder |

Synthesis of Novel Polymers from DMHIP

The presence of both ester and hydroxyl functionalities makes DMHIP a versatile monomer for various polymerization techniques. A particularly promising and green approach is enzymatic polymerization, which avoids the use of harsh catalysts and reaction conditions.

Enzymatic Synthesis of Copolymers

Lipase-catalyzed polycondensation is an effective method for synthesizing copolymers of DMHIP with various diols and polyols. Candida antarctica lipase (B570770) B (CALB) has been successfully employed for this purpose.[1]

Experimental Protocol: Enzymatic Copolymerization of DMHIP and Poly(ethylene glycol) (PEG) [1]

This protocol is based on the work of Kumar et al. and describes the synthesis of a polyester (B1180765) by reacting DMHIP with PEG 600.

Materials:

-

Dimethyl 5-hydroxyisophthalate (DMHIP)

-

Poly(ethylene glycol) 600 (PEG 600)

-

Candida antarctica lipase B (CALB), immobilized

-

Anhydrous toluene

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of DMHIP and PEG 600 in a minimal amount of anhydrous toluene.

-

Add immobilized CALB (typically 10% by weight of the total monomers).

-

The reaction is carried out under a nitrogen atmosphere with continuous stirring at a controlled temperature (e.g., 60°C).

-

The progress of the reaction can be monitored by the removal of methanol, which is a byproduct of the transesterification reaction. This can be facilitated by applying a mild vacuum.

-

After the desired reaction time (typically 24-72 hours), the enzyme is removed by filtration.

-

The polymer is isolated by precipitation in a large excess of cold methanol.

-

The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Characterization of DMHIP-based Polymers

A thorough characterization of the synthesized polymers is crucial to understand their properties and assess their suitability for specific applications.

Quantitative Data on DMHIP-PEG Copolymers

The following table summarizes typical molecular weight and yield data for enzymatically synthesized DMHIP-PEG copolymers, as reported in the literature.[1]

| Co-monomer | Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) | Yield (%) |

| PEG 600 | 3,500 - 5,000 | 1.5 - 2.0 | > 80 |

| 1,4-Butanediol | Varies | Varies | Varies |

| 1,6-Hexanediol | Varies | Varies | Varies |

Thermal Properties:

The thermal properties of these polymers, such as the glass transition temperature (Tg) and melting temperature (Tm), are critical for determining their processing conditions and in-use stability. These properties are influenced by the choice of co-monomer and the resulting polymer architecture. Generally, the incorporation of the rigid aromatic DMHIP unit is expected to increase the Tg of the resulting polyester compared to purely aliphatic polyesters.

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the general workflow from monomer selection to the characterization of the final polymer.

References

The Versatile Building Block: A Technical Guide to Dimethyl 5-hydroxyisophthalate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl 5-hydroxyisophthalate (DMHIP) is an aromatic diester that is emerging as a versatile building block in the field of materials science. Its trifunctional nature, featuring two ester groups and a hydroxyl group, allows for its incorporation into a variety of polymeric and supramolecular structures. This technical guide provides an in-depth overview of the potential applications of DMHIP, focusing on the synthesis of novel polyesters, dendrimers, and as a precursor for metal-organic frameworks (MOFs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Core Properties of Dimethyl 5-hydroxyisophthalate

DMHIP is a white to off-white crystalline powder with a melting point in the range of 162-167°C. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13036-02-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Melting Point | 162-167 °C | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Purity | >97.5% (GC, HPLC) | [1] |

Applications in Polymer Synthesis

The presence of both hydroxyl and ester functionalities makes DMHIP an ideal monomer for the synthesis of various polymers, particularly polyesters and dendrimers.

Polyesters

DMHIP can be readily incorporated into polyester (B1180765) chains through polycondensation reactions. A notable application is its enzymatic copolymerization with diols such as polyethylene (B3416737) glycol (PEG). This approach offers a green and selective method for creating novel biodegradable and biocompatible materials.[2]

Experimental Protocol: Enzymatic Copolymerization of DMHIP and Polyethylene Glycol (PEG 600)

This protocol is based on the work of Kumar et al. on the enzymatic synthesis of multi-component copolymers.[2]

Materials:

-

Dimethyl 5-hydroxyisophthalate (DMHIP)

-

Poly(ethylene glycol) with an average molecular weight of 600 (PEG 600)

-

Candida antarctica lipase (B570770) B (CAL-B), immobilized (e.g., Novozym 435)

-

Toluene (B28343) (for dissolving the product)

-

Methanol (for precipitation)

Procedure:

-

In a reaction vessel, combine DMHIP (1 equivalent), PEG 600 (1 equivalent), and 1,8-octanediol (1 equivalent).

-

Add immobilized CAL-B to the mixture (typically 10% by weight of the total monomers).

-

Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction for a specified period (e.g., 24-72 hours). The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the resulting polymer.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the crude product in a minimal amount of toluene.

-

Precipitate the polymer by adding the toluene solution dropwise to a stirred excess of cold methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Characterization:

The resulting copolyester can be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of all three monomers into the polymer chain.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Below is a diagram illustrating the general workflow for this enzymatic polymerization.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Dimethyl 5-hydroxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the phenolic hydroxyl group in Dimethyl 5-hydroxyisophthalate. This versatile building block is utilized in a variety of chemical syntheses, and understanding the reactivity of its hydroxyl group is crucial for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. This document details key reactions, presents quantitative data, provides experimental protocols, and visualizes reaction pathways.

Introduction

Dimethyl 5-hydroxyisophthalate possesses a phenolic hydroxyl group that is amenable to a range of chemical transformations. The electron-withdrawing nature of the two meta-positioned methoxycarbonyl groups influences the acidity and nucleophilicity of the hydroxyl group, thereby affecting its reactivity. This guide explores several important classes of reactions at this functional group: O-Alkylation, Esterification, Mitsunobu Reaction, O-Allylation/Claisen Rearrangement, and Polymerization.

O-Alkylation

The hydroxyl group of Dimethyl 5-hydroxyisophthalate can be readily converted to an ether linkage through various O-alkylation methods. This transformation is fundamental for introducing a wide array of functional groups and for the synthesis of more complex molecules.

Williamson Ether Synthesis

A common and effective method for O-alkylation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a phenoxide, followed by nucleophilic substitution with an alkyl halide.

General Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of Dimethyl 5-hydroxyisophthalate.

Experimental Protocol: Methylation

A specific example of O-alkylation is the methylation of Dimethyl 5-hydroxyisophthalate to yield Dimethyl 5-methoxyisophthalate.

| Parameter | Value |

| Reactants | Dimethyl 5-hydroxyisophthalate, Methyl iodide, Potassium carbonate |

| Solvent | Acetone (B3395972) |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

| Yield | Quantitative[1] |

Detailed Protocol: A solution of Dimethyl 5-hydroxyisophthalate (6 g, 28.6 mmol) and potassium carbonate (9 g, 65.4 mmol) in acetone (120 mL) is prepared. To this, methyl iodide (4 mL, 63.7 mmol) is added, and the reaction is left stirring overnight at room temperature. The reaction mixture is then filtered and concentrated. The residue is dissolved in ethyl acetate (B1210297) and washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.[1]

Reactions with Other Alkylating Agents

The hydroxyl group can also react with other alkylating agents, such as epoxides and propargyl halides, to introduce different functionalities. For instance, it undergoes a base-catalyzed nucleophilic ring-opening reaction with allyl glycidyl (B131873) ether.[2][3][4]

Esterification

Esterification of the hydroxyl group provides a means to introduce acyl groups, which can serve as protecting groups or as handles for further functionalization.

Acylation with Acyl Chlorides

Reaction with acyl chlorides in the presence of a base is a straightforward method for ester formation.

Experimental Example: Reaction with Thiophene-2-carbonyl chloride

| Parameter | Value |

| Reactants | Dimethyl 5-hydroxyisophthalate, Thiophene-2-carbonyl chloride |

| Base | (Not specified, likely a non-nucleophilic base like pyridine (B92270) or triethylamine) |

| Solvent | (Not specified, typically an aprotic solvent like DCM or THF) |

Steglich Esterification

For more sensitive substrates or when using carboxylic acids directly, the Steglich esterification, which employs a carbodiimide (B86325) coupling agent and a catalyst, is a mild and effective alternative.

Figure 2: Key components of the Steglich esterification reaction.

General Protocol: The carboxylic acid, Dimethyl 5-hydroxyisophthalate, a carbodiimide (like DCC or EDC), and a catalytic amount of DMAP are stirred in an aprotic solvent (e.g., dichloromethane) at room temperature.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the hydroxyl group to a variety of other functionalities, including esters and ethers, with inversion of configuration if the carbon were chiral. It is particularly useful for reactions that are difficult to achieve under standard SN2 conditions.

Reaction Principle:

Figure 3: Core components of the Mitsunobu reaction.

While no specific examples of the Mitsunobu reaction on Dimethyl 5-hydroxyisophthalate are detailed in the readily available literature, the general protocol is well-established and can be adapted.[6]

General Experimental Protocol: To a solution of Dimethyl 5-hydroxyisophthalate, the pronucleophile (e.g., a carboxylic acid), and triphenylphosphine in a suitable solvent like THF, the azodicarboxylate (e.g., DEAD or DIAD) is added slowly at 0 °C. The reaction is then typically stirred at room temperature.

O-Allylation and Claisen Rearrangement

The synthesis of an allyl ether followed by a thermal Claisen rearrangement is a powerful method for carbon-carbon bond formation. This sequence has been utilized to prepare sterically crowded polyether dendrons from Dimethyl 5-hydroxyisophthalate.[3][4][7]

Reaction Pathway:

Figure 4: Two-step sequence of O-allylation followed by Claisen rearrangement.

Polymerization

The hydroxyl group of Dimethyl 5-hydroxyisophthalate serves as a key functional group for the synthesis of polyesters and other polymers.

Lipase-Catalyzed Polycondensation:

Dimethyl 5-hydroxyisophthalate can undergo lipase-catalyzed condensation polymerization with diols, such as polyethylene (B3416737) glycol.[2][3][4] This enzymatic approach offers a green and selective method for polymer synthesis.

Reaction Overview:

Figure 5: Lipase-catalyzed polymerization of Dimethyl 5-hydroxyisophthalate.

While the literature reports this polymerization, specific quantitative data on polymer properties such as molecular weight and polydispersity for this exact system require access to the primary research articles.

Conclusion

The hydroxyl group of Dimethyl 5-hydroxyisophthalate exhibits versatile reactivity, allowing for a broad range of chemical modifications. Standard organic transformations such as O-alkylation, esterification, and the Mitsunobu reaction, as well as more specialized reactions like the Claisen rearrangement and enzymatic polymerization, are all applicable to this substrate. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of novel compounds and materials derived from this important building block. Further exploration of the cited literature is recommended for more detailed experimental conditions and characterization data for specific applications.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.kuleuven.be [chem.kuleuven.be]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipase-catalyzed polyester synthesis – A green polymer chemistry [jstage.jst.go.jp]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Dimethyl 5-Hydroxyisophthalate: A Versatile Building Block for Convergent Dendrimer Synthesis in Drug Delivery

For Immediate Release

[City, State] – Dimethyl 5-hydroxyisophthalate is emerging as a critical starting material for the synthesis of poly(aryl ether) dendrimers, a class of highly branched macromolecules with significant potential in advanced drug delivery systems. A comprehensive review of synthetic methodologies reveals a robust and efficient convergent approach to constructing these complex architectures, offering precise control over molecular weight and functionality. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of these dendrimers for researchers, scientists, and drug development professionals.

Properties of Dimethyl 5-hydroxyisophthalate

Dimethyl 5-hydroxyisophthalate is a commercially available aromatic compound with the following key properties:

| Property | Value |

| Molecular Formula | HOC₆H₃-1,3-(CO₂CH₃)₂[1][2][3] |

| CAS Number | 13036-02-7[1][2][3] |

| Molecular Weight | 210.18 g/mol [1][2][3] |

| Appearance | Powder[1][3] |

| Melting Point | 162-164 °C (lit.)[1][3] |

Convergent Synthesis of Poly(aryl ether) Dendrimers

The convergent synthesis strategy offers superior control over the final dendrimer structure, resulting in monodisperse macromolecules with low polydispersity. This approach begins with the synthesis of the outer branches (dendrons), which are then attached to a central core.

Synthesis of the Key A₂B Monomer

A pivotal step in this convergent synthesis is the preparation of an activated and protected A₂B monomer, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate , from dimethyl 5-hydroxyisophthalate. This conversion is a five-step process designed to yield a monomer with two reactive "A" functionalities (bromomethyl groups) and one protected "B" functionality (the phenol (B47542) group, protected as a hexadecanesulfonate ester).[4]

Caption: Five-step synthesis of the A₂B monomer.

Iterative Dendron Synthesis

The growth of the dendrons is achieved through a repetitive two-step sequence:

-

Coupling: Two equivalents of a phenol-terminated dendron (Gn-OH) are reacted with one equivalent of the protected A₂B monomer under mildly basic conditions (K₂CO₃). This reaction yields a larger, protected dendron (G(n+1)-hds) that is one generation higher than the starting dendron.[4]

-

Deprotection: The hexadecanesulfonate protecting group on the newly formed dendron is removed using a strong base (NaOH) to yield the deprotected, phenol-terminated dendron (G(n+1)-OH). This new dendron is then ready for the next coupling step.[4]

This iterative process allows for the controlled, generation-by-generation growth of the dendrons. Monodendrons up to the sixth generation, with molecular weights exceeding 13,000 g/mol , have been successfully synthesized using this method.[4]

Caption: Two-step iterative cycle for dendron synthesis.

Final Dendrimer Assembly

The final step in the convergent synthesis involves the attachment of the prepared dendrons to a multifunctional core. For example, a trifunctional core can be generated by reacting 1,3,5-trihydroxybenzene with 1,8-dibromooctane. This electrophilic core is then coupled with the nucleophilic, phenol-focused monodendrons to form the final dendrimer.[4]

Characterization of Poly(aryl ether) Dendrimers

The synthesized monodendrons and final dendrimers are characterized using a variety of analytical techniques to confirm their structure, molecular weight, and purity.

| Technique | Purpose | Key Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the monomers, dendrons, and dendrimers at each stage of the synthesis. | Provides detailed information on the proton and carbon environments. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecules. | Confirms the presence of key bonds such as C-O-C (ether) and the removal of protecting groups. |

| Size Exclusion Chromatography with Light Scattering Detection (SEC/LS) | To determine the molecular weight and polydispersity of the dendrimers. | Polydispersities of less than 1.02 have been reported, indicating a high degree of monodispersity.[4] |

| Elemental Analysis | To determine the elemental composition of the synthesized compounds. | Confirms the empirical formula of the dendrimers. |

Applications in Drug Delivery

The unique architecture of poly(aryl ether) dendrimers makes them highly promising candidates for drug delivery applications. Their well-defined, globular structure provides a high density of surface functional groups and internal cavities.[5][6]

-

Drug Encapsulation: The hydrophobic interior of the dendrimer can encapsulate hydrophobic drug molecules, enhancing their solubility and protecting them from degradation.[6]

-

Targeted Delivery: The surface functional groups can be modified with targeting ligands, such as antibodies or folic acid, to direct the dendrimer-drug conjugate to specific cells or tissues, thereby reducing off-target effects.[6]

-

Controlled Release: The release of the encapsulated or conjugated drug can be controlled by the design of the dendrimer structure and the nature of the linkage between the drug and the dendrimer.[6]

While the specific signaling pathways affected by poly(aryl ether) dendrimers derived from dimethyl 5-hydroxyisophthalate are still under investigation, the general mechanisms of dendrimer-cell interaction involve endocytosis. The surface charge and functionality of the dendrimer play a crucial role in determining the specific endocytic pathway (e.g., clathrin-mediated or caveolae-mediated endocytosis) and the subsequent intracellular trafficking of the drug-loaded nanocarrier.

Experimental Protocols

Detailed experimental protocols for the synthesis of the A₂B monomer and the subsequent generation-by-generation growth of the poly(aryl ether) dendrons are critical for reproducibility. The following is a generalized outline based on the convergent synthesis approach.

General Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Commercially available reagents should be used as received unless otherwise noted. Purification of the dendrons at each generation is typically performed using column chromatography.

Representative Protocol for Dendron Synthesis (Gn-OH to G(n+1)-OH)

-

Coupling Reaction: To a solution of the phenol-terminated dendron (Gn-OH, 2.0 equiv.) and the A₂B monomer (1.0 equiv.) in a suitable solvent (e.g., acetone), is added potassium carbonate (K₂CO₃, excess). The reaction mixture is stirred at an elevated temperature for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product (G(n+1)-hds) is purified by column chromatography.

-

Deprotection Reaction: The purified protected dendron (G(n+1)-hds) is dissolved in a suitable solvent mixture (e.g., THF/methanol). An aqueous solution of sodium hydroxide (B78521) (NaOH) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is neutralized with an acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected dendron (G(n+1)-OH), which is further purified by column chromatography.

Note: Specific quantities, reaction times, and temperatures will vary depending on the generation of the dendron being synthesized and should be optimized accordingly.

Conclusion

Dimethyl 5-hydroxyisophthalate serves as a valuable and versatile building block for the convergent synthesis of monodisperse poly(aryl ether) dendrimers. The well-defined structure and tunable functionality of these macromolecules make them highly attractive for a range of biomedical applications, particularly in the field of targeted drug delivery. Further research into the specific biological interactions and signaling pathways of these dendrimers will undoubtedly unlock their full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Dimethyl 5-hydroxyisophthalate: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Dimethyl 5-hydroxyisophthalate (CAS No. 13036-02-7), a chemical intermediate utilized in various synthetic processes. Adherence to the following protocols is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Dimethyl 5-hydroxyisophthalate is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2][3] |

| Molecular Weight | 210.18 g/mol | [1][4][5] |

| Appearance | White to off-white or light beige powder, crystals, or crystalline powder. | [1][2][3] |

| Melting Point | 162-164 °C (lit.) | [1][4][5] |

| Boiling Point | 360.6 ± 22.0 °C (Predicted) | [1][6] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][6][7] |

| pKa | 8.33 ± 0.10 (Predicted) | [1][6] |

Hazard Identification and Classification

Dimethyl 5-hydroxyisophthalate is classified as a hazardous substance.[8] The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5][6][8][9] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[4][5][6][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5][6][8] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.

Engineering Controls

-

Use a local exhaust ventilation system if dust or aerosols are generated.[9]

-

Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

| Area | Recommended PPE | Standards |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[8] |

| Skin | Protective gloves and appropriate protective clothing to prevent skin exposure. | |

| Respiratory | A NIOSH/MSHA approved dust mask (such as a type N95) is recommended if dust is generated. | [4][5] |

General Hygiene and Handling Practices